REACTION_CXSMILES
|
COC1C2OCCC=2C=C2C=CC(OC=12)=O.[Cl:17][C:18]1[C:19](=[O:30])[C:20]([C:28]#[N:29])=[C:21]([C:26]#[N:27])[C:22](=[O:25])[C:23]=1[Cl:24].C1(C)C=CC=CC=1>ClC1C=CC=CC=1>[Cl:17][C:18]1[C:23]([Cl:24])=[C:22]([OH:25])[C:21]([C:26]#[N:27])=[C:20]([C:28]#[N:29])[C:19]=1[OH:30]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C2C(=CC3=C1OCC3)C=CC(=O)O2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C2C(=CC3=C1OCC3)C=CC(=O)O2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C(C(=C(C(C1Cl)=O)C#N)C#N)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is obtained
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(O)C(=C(C(=C1Cl)O)C#N)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |